molecular formula C18H17N3O2S B2875791 N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide CAS No. 1206999-06-5

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide

Cat. No.: B2875791
CAS No.: 1206999-06-5
M. Wt: 339.41
InChI Key: YHQLSNPZGDGBQQ-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazoles are known for their electron-accepting properties and are widely used in various scientific applications, including optoelectronics, photocatalysis, and photodynamic therapy . This compound, in particular, has garnered interest due to its unique structural and photophysical properties.

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and conditions.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide involves its interaction with molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in electron transfer reactions, which are crucial in its applications in optoelectronics and photocatalysis. In biological systems, its photophysical properties enable it to generate reactive oxygen species, which can induce cell death in targeted cancer cells .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide can be compared with other benzothiadiazole derivatives, such as:

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(19-14-7-4-8-15-16(14)21-24-20-15)18(9-11-23-12-10-18)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQLSNPZGDGBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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